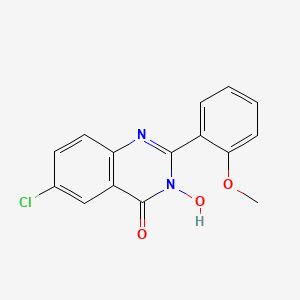

6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one

Description

Properties

IUPAC Name |

6-chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c1-21-13-5-3-2-4-10(13)14-17-12-7-6-9(16)8-11(12)15(19)18(14)20/h2-8,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQMRIMBOKJCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666133 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride . Another efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and other derivatives with modified biological activities .

Scientific Research Applications

Medicinal Chemistry

Quinazolinone derivatives have been extensively studied for their medicinal properties. The specific compound 6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one has shown promise in several therapeutic areas:

- Anticancer Activity : This compound has demonstrated inhibitory effects on epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in cancer cell proliferation. In vitro studies indicate an IC50 in the nanomolar range against various cancer cell lines .

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antibacterial efficacy .

- Anti-inflammatory Effects : Research indicates that quinazolinone derivatives can modulate inflammatory pathways, making them potential candidates for anti-inflammatory drugs .

Biological Mechanisms

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions .

- Signal Transduction Modulation : It can influence key proteins involved in cellular signaling processes, potentially altering disease pathways .

- DNA Intercalation : Evidence suggests that this compound can intercalate into DNA, disrupting replication and transcription processes critical for cell division .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| 6-Chloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one | Structure | Antimicrobial |

| 6-Chloro-3-hydroxy-2-(phenyl)quinazolin-4-one | Structure | Anticancer |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Efficacy : A study demonstrated that this compound effectively reduced cell viability in cancer models by inhibiting EGFR autophosphorylation. The introduction of specific substituents on the quinazolinone scaffold enhanced its anticancer potency.

- Antimicrobial Activity : Another investigation assessed the compound's activity against MRSA strains using in vitro assays. Results indicated significant antibacterial effects with low clearance rates and good oral bioavailability .

- Anti-inflammatory Potential : Research has shown that derivatives of quinazolinones exhibit varying degrees of anti-inflammatory activity depending on their structural modifications, highlighting the importance of the methoxy group in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituent arrangement on the quinazolin-4-one core critically influences biological activity and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Quinazolin-4-one Derivatives

Key Observations :

- In contrast, the dichlorophenyl group in is electron-withdrawing, increasing lipophilicity but reducing polarity.

- Hydrogen Bonding : The 3-hydroxy group enables hydrogen bonding, a feature absent in mercapto- or alkyl-substituted analogs (e.g., ), which may reduce solubility or target affinity.

- Hybrid Scaffolds: Benzoquinazolinone 12 incorporates a fused benzene ring, altering steric and electronic properties, while HBK14 replaces the quinazolinone core with a piperazine moiety.

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacological Comparison

Key Insights :

- Solubility : The target compound’s hydroxy and methoxy groups improve aqueous solubility compared to dichlorophenyl or mercapto derivatives, balancing membrane permeability.

- Activity: The KSP inhibition mechanism of the target compound aligns with antitumor quinazolinones, while benzoquinazolinone 12 exhibits enhanced allosteric modulation due to its extended aromatic system.

Biological Activity

6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one is a member of the quinazolinone family, characterized by its unique chemical structure that includes a chloro group, a hydroxy group, and a methoxyphenyl group. This compound has garnered attention due to its diverse biological activities, which have been explored in various studies. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is CHClNO, and it features a quinazolinone core with specific substitutions that influence its biological properties. The presence of the chloro and methoxy groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking their catalytic functions. This inhibition can affect various metabolic pathways.

- Signal Transduction Modulation : It can modulate key signal transduction pathways by interacting with proteins involved in cellular signaling processes, potentially influencing cell proliferation and survival.

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes, which is critical for its anticancer potential.

Anticancer Activity

Several studies have demonstrated the anticancer properties of quinazolinone derivatives, including this compound. Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC (μM) | Activity |

|---|---|---|

| PC3 | 10 | High |

| MCF-7 | 10 | High |

| HT-29 | 12 | Moderate |

In these studies, the compound displayed dose-dependent inhibition of cell growth, suggesting significant potential as an anticancer agent .

Neuroprotective Effects

Quinazolinone derivatives have also been identified as non-competitive antagonists of NMDA receptors, which are implicated in neurodegenerative diseases. The selectivity for NR1/NR2C receptors indicates potential for therapeutic applications in conditions like Alzheimer's disease .

Case Studies

- Anticancer Studies : A study focused on the cytotoxicity of various quinazolinone derivatives against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines found that this compound exhibited significant cytotoxicity with IC values in the low micromolar range .

- Neuropharmacological Research : Another investigation evaluated the neuroprotective effects of quinazolinone derivatives on neuronal cultures exposed to excitotoxic conditions. The results indicated that certain derivatives, including the target compound, significantly reduced neuronal death and preserved cell viability .

Q & A

Q. What are the standard synthetic routes for 6-chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions. For example, reacting 2-amino-5-chlorobenzoic acid with 2-methoxyphenyl isocyanate in the presence of POCl₃ yields the quinazolinone core. Microwave irradiation (e.g., 150°C for 30 minutes) can enhance reaction efficiency compared to conventional heating (reflux for 6–8 hours) . Solvent choice (e.g., DMF or ethanol) significantly impacts purity; ethanol often reduces side products due to better solubility control .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxy group at position 3).

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly hydrogen-bonding networks (e.g., O–H···N interactions) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish regioisomers.

Q. What are the primary solubility properties and formulation considerations for biological assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO). For in vitro assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in PBS or cell culture media. Solubility can be enhanced via co-solvents (e.g., PEG-400) or micellar formulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Temperature Control : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 8 hours) and improves yield by 15–20% .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product.

Table 1 : Yield comparison under different conditions

| Method | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Conventional | Ethanol | Reflux | 65 |

| Microwave | DMF | 150°C | 82 |

Q. How to resolve contradictions between computational and experimental hydrogen-bonding data?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL to model disordered hydrogen atoms and validate against density functional theory (DFT) calculations .

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bonding motifs (e.g., R₂²(8) patterns) and identify missing interactions in computational models .

Q. How does the methoxy group at the 2-phenyl position influence biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., replacing methoxy with halogens or hydroxyl groups) and evaluate activity. For example, methoxy enhances membrane permeability in antimicrobial assays due to increased lipophilicity (logP increase by 0.5 units) .

Table 2 : Substituent effects on antimicrobial activity (MIC, µg/mL)

| Substituent | E. coli | S. aureus |

|---|---|---|

| -OCH₃ | 12.5 | 6.25 |

| -Cl | 25 | 12.5 |

| -OH | 50 | 25 |

Q. How to address discrepancies in reported antioxidant activity across studies?

- Methodological Answer :

- Assay Standardization : Use DPPH radical scavenging with Trolox as a reference. Control pH (7.4) and temperature (25°C) to minimize variability.

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across studies; inconsistencies may arise from impurity levels (>95% purity required) .

Q. What methodological strategies are used to design analogs with enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the quinazolinone core at positions 2 and 6 (e.g., chloro for electron withdrawal, methoxy for steric effects).

- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., EGFR kinase). Prioritize derivatives with ΔG < −8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.